3-Fluorophenylglyoxal hydrate

Description

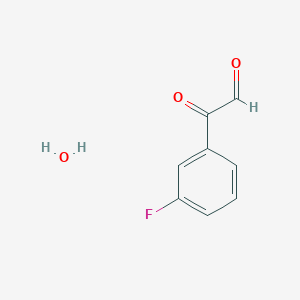

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(3-fluorophenyl)-2-oxoacetaldehyde;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FO2.H2O/c9-7-3-1-2-6(4-7)8(11)5-10;/h1-5H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGFHAWFFIQFSRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)C=O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382547 | |

| Record name | 3-Fluorophenylglyoxal hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121247-01-6 | |

| Record name | 3-Fluorophenylglyoxal hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Fluorophenylglyoxal Hydrate

This technical guide provides a comprehensive overview of a viable and robust synthesis pathway for 3-fluorophenylglyoxal hydrate, a valuable building block in pharmaceutical and chemical research. The synthesis is presented in two key stages: the preparation of the precursor, 3'-fluoroacetophenone, and its subsequent oxidation to the target molecule, 3-fluorophenylglyoxal, which is then hydrated. This guide is intended for researchers, scientists, and drug development professionals.

Synthesis Pathway Overview

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the synthesis of the starting material, 3'-fluoroacetophenone. While several methods exist for the synthesis of fluoroacetophenones, a common laboratory-scale method is the Friedel-Crafts acylation of fluorobenzene.

The second and core step of the synthesis is the oxidation of the methyl group of 3'-fluoroacetophenone to a glyoxal. The Riley oxidation, which employs selenium dioxide as the oxidizing agent, is a well-established and reliable method for this transformation. The resulting 3-fluorophenylglyoxal is then hydrated to yield the stable, crystalline this compound.

Quantitative Data

The following table summarizes the key quantitative data for the oxidation of 3'-fluoroacetophenone to 3-fluorophenylglyoxal, adapted from a standard procedure for the synthesis of phenylglyoxal.[1]

| Parameter | Value | Unit | Notes |

| Reactants | |||

| 3'-Fluoroacetophenone | 1.0 | mol | Limiting Reagent |

| Selenium Dioxide | 1.0 | mol | |

| 1,4-Dioxane | 600 | mL | Solvent |

| Water | 20 | mL | Co-solvent |

| Reaction Conditions | |||

| Temperature | Reflux | °C | |

| Reaction Time | 4 | hours | |

| Product | |||

| Theoretical Yield | 170.14 | g | Based on this compound |

| Expected Yield | 69-72 | % | Based on analogous phenylglyoxal synthesis[1] |

Experimental Protocols

Synthesis of 3'-Fluoroacetophenone (Precursor)

A common method for the synthesis of 3'-fluoroacetophenone is the Friedel-Crafts acylation of fluorobenzene with acetyl chloride or acetic anhydride, using a Lewis acid catalyst such as aluminum chloride.

Synthesis of this compound

This protocol is adapted from the Organic Syntheses procedure for the preparation of phenylglyoxal.[1]

Materials:

-

3'-Fluoroacetophenone

-

Selenium dioxide (SeO₂)

-

1,4-Dioxane

-

Deionized water

Equipment:

-

1-L three-necked, round-bottomed flask

-

Liquid-sealed mechanical stirrer

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

-

Claisen flask

Procedure:

-

In a 1-L three-necked, round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, combine 600 mL of 1,4-dioxane, 111 g (1 mole) of selenium dioxide, and 20 mL of water.

-

Heat the mixture to 50–55 °C and stir until the selenium dioxide has completely dissolved.

-

Add 138.14 g (1 mole) of 3'-fluoroacetophenone to the flask in one portion.

-

Heat the reaction mixture to reflux with continuous stirring for four hours. A red precipitate of selenium will form.

-

Decant the hot solution from the precipitated selenium.

-

Remove the dioxane and water by distillation through a short column.

-

Distill the resulting 3-fluorophenylglyoxal under reduced pressure.

-

To prepare the hydrate, dissolve the collected 3-fluorophenylglyoxal in 3.5–4 volumes of hot water and allow it to crystallize upon cooling.

-

Collect the crystalline this compound by filtration and dry.

Visualization of the Synthesis Pathway

The following diagram illustrates the two-step synthesis of this compound from 3'-fluoroacetophenone.

References

An In-depth Technical Guide to 3-Fluorophenylglyoxal Hydrate: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and reactivity of 3-Fluorophenylglyoxal hydrate. This bifunctional building block, featuring a fluorinated aromatic ring and a reactive glyoxal moiety, holds significant potential in synthetic organic chemistry and medicinal chemistry. While specific biological applications of the 3-fluoro isomer are not extensively documented, the well-established reactivity of aryl glyoxals suggests its utility as a precursor for a diverse range of heterocyclic compounds and as a potential modulator of biological pathways. This document outlines its chemical and physical properties, provides a detailed, representative experimental protocol for its synthesis and purification, and explores its anticipated reactivity and potential applications in drug discovery based on analogous compounds.

Chemical Properties

This compound is a white to off-white crystalline solid. The presence of the fluorine atom at the meta position of the phenyl ring can influence its electronic properties and reactivity compared to its non-fluorinated analog, phenylglyoxal.

Physicochemical Data

The key physicochemical properties of this compound are summarized in Table 1 for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 121247-01-6 | [1] |

| Molecular Formula | C₈H₇FO₃ | [1] |

| Molecular Weight | 170.14 g/mol | [1] |

| Melting Point | 76-78 °C | [1] |

| Appearance | White to off-white crystalline solid | N/A |

| Solubility | Soluble in water | N/A |

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, based on the analysis of analogous compounds such as 4-Fluorophenylglyoxal and phenylglyoxal hydrate, the following spectral characteristics can be anticipated:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons, with coupling patterns influenced by the fluorine substituent. A signal corresponding to the aldehydic proton and a broad signal for the hydroxyl groups of the hydrate form would also be present.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display distinct signals for the carbonyl carbons (ketone and aldehyde hydrate), as well as signals for the aromatic carbons, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JCF).

-

FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum would be characterized by strong absorption bands for the carbonyl (C=O) stretching of the ketone group, and broad O-H stretching vibrations from the hydrate's hydroxyl groups. Aromatic C-H and C=C stretching, as well as a C-F stretching band, would also be observed.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of water and CO.

Reactivity and Synthetic Applications

Aryl glyoxals are versatile intermediates in organic synthesis, primarily due to the presence of two adjacent carbonyl groups. This compound is expected to exhibit similar reactivity, serving as a valuable precursor for the synthesis of various heterocyclic compounds.

Synthesis of Quinoxalines

One of the most common applications of aryl glyoxals is in the synthesis of quinoxalines through condensation with o-phenylenediamines.[2][3][4][5] This reaction is typically high-yielding and proceeds under mild conditions. The fluorine substituent on the phenyl ring can be used to modulate the electronic properties and biological activity of the resulting quinoxaline derivatives.

Other Heterocycle Synthesis

Beyond quinoxalines, aryl glyoxals are precursors to a wide array of other heterocyclic systems, including imidazoles, thiazoles, and oxazoles, through reactions with appropriate binucleophiles.

Experimental Protocols

Synthesis of this compound via Riley Oxidation

This protocol is adapted from the well-established Riley oxidation of acetophenones.[6][7][8][9][10]

Materials:

-

3'-Fluoroacetophenone

-

Selenium Dioxide (SeO₂)

-

Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Celite

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3'-fluoroacetophenone (1 equivalent) in a mixture of dioxane and water (e.g., 10:1 v/v).

-

Addition of Oxidant: To the stirred solution, add selenium dioxide (1.1 equivalents) portion-wise. Caution: Selenium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment.

-

Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The formation of a black precipitate of elemental selenium is indicative of the reaction proceeding.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the precipitated selenium, washing the filter cake with a small amount of dioxane.

-

Extraction: Combine the filtrate and washings and remove the dioxane under reduced pressure. Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-fluorophenylglyoxal.

Purification by Recrystallization

The crude 3-fluorophenylglyoxal can be purified as its hydrate by recrystallization.[11][12][13][14][15]

Procedure:

-

Dissolve the crude product in a minimum amount of hot water.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.

-

Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Collect the white crystals of this compound by vacuum filtration.

-

Wash the crystals with a small amount of cold water and dry them under vacuum.

Potential in Drug Discovery and Chemical Biology

While direct biological studies on this compound are limited, its structural motifs and the known activities of related compounds suggest several avenues for its application in drug discovery and chemical biology.

Glyoxalase I Inhibition

The glyoxalase system, particularly the enzyme Glyoxalase I (Glo1), plays a crucial role in detoxifying cytotoxic α-ketoaldehydes like methylglyoxal.[16][17][18][19] Upregulation of Glo1 has been observed in various cancer types, making it an attractive target for anticancer drug development. Given its structural similarity to endogenous Glo1 substrates, this compound could potentially act as an inhibitor of this enzyme, leading to an accumulation of toxic metabolites and inducing apoptosis in cancer cells.

Modulation of Signaling Pathways

Glyoxals and their derivatives have been shown to modulate various cellular signaling pathways. For instance, glyoxal and methylglyoxal can trigger distinct signals for MAP family kinases (ERK, JNK, p38) and caspase activation in endothelial cells.[20] The fluorine substituent in this compound could enhance its interaction with specific kinases or other signaling proteins, potentially leading to novel therapeutic effects. Further screening of this compound against panels of kinases and cancer cell lines is warranted to explore its potential as a modulator of signaling pathways such as the MAPK pathway.[21][22][23][24]

Covalent Modification of Proteins

The electrophilic nature of the aldehyde and ketone functionalities in this compound makes it a potential tool for the covalent modification of proteins.[25][26][27][28][29] It could react with nucleophilic amino acid residues, such as lysine or arginine, on protein surfaces. This property could be exploited for developing covalent inhibitors or for chemical biology applications like protein labeling and activity-based protein profiling.

Conclusion

This compound is a readily accessible and highly reactive synthetic intermediate with significant potential for the construction of diverse and complex molecular architectures, particularly heterocyclic compounds. While its biological activity remains largely unexplored, the known roles of analogous glyoxals and fluorinated compounds in medicinal chemistry suggest promising avenues for future research. This technical guide provides a foundational understanding of its chemical properties, a reliable synthetic protocol, and highlights its potential applications in drug discovery and chemical biology, thereby serving as a valuable resource for researchers in these fields. Further investigation into its biological targets and mechanism of action is warranted to fully realize its therapeutic potential.

References

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 2. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities | Bentham Science [eurekaselect.com]

- 3. mtieat.org [mtieat.org]

- 4. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines | MDPI [mdpi.com]

- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US1955890A - Oxidation of organic compounds - Google Patents [patents.google.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. scribd.com [scribd.com]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. scribd.com [scribd.com]

- 16. Emerging Glycation-Based Therapeutics-Glyoxalase 1 Inducers and Glyoxalase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Recent Advances in Glyoxalase-I Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Unraveling Potential Glyoxalase-I Inhibitors Utilizing Structure-Based Drug Design Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Recent advances in the discovery and development of glyoxalase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Glyoxal and methylglyoxal trigger distinct signals for map family kinases and caspase activation in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Natural products modulating MAPK for CRC treatment: a promising strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 26. Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Overview of Protein Labeling | Thermo Fisher Scientific - KR [thermofisher.com]

- 28. rsc.org [rsc.org]

- 29. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of 3-Fluorophenylglyoxal Hydrate

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the mechanism of action of 3-Fluorophenylglyoxal hydrate is limited in publicly available literature. The following guide is based on the well-documented mechanism of its parent compound, phenylglyoxal, and is intended to serve as a strong inferential model for the action of this compound.

Core Mechanism: Covalent Modification of Arginine Residues

The primary mechanism of action of this compound is inferred to be the covalent modification of arginine residues within proteins. This action is analogous to that of phenylglyoxal, a well-characterized arginine-specific modifying reagent.[1][2] The core of this mechanism lies in the reaction between the dicarbonyl group of the glyoxal moiety and the guanidinium group of the arginine side chain.

The reaction proceeds under mild conditions, typically at a pH range of 7 to 9, and at temperatures between 25°C and 37°C.[3] The rate of this reaction is pH-dependent, increasing with higher pH values.[1][4] This covalent modification is highly selective for arginine residues, with significantly less reactivity towards other amino acid side chains such as lysine, although some reaction with the alpha-amino groups of amino acids can occur.[1][4]

The stoichiometry of the reaction can vary, resulting in either a 1:1 adduct (one molecule of this compound per arginine residue) or a 2:1 adduct, where two molecules of the reagent react with a single guanidinium group.[3] This modification leads to a stable product, making it a valuable tool for irreversibly labeling or modifying proteins for various research applications.

Quantitative Data on Phenylglyoxal-Arginine Reaction

The following table summarizes representative quantitative data for the reaction of phenylglyoxal with arginine. It is important to note that the fluorine substituent on this compound may influence reaction rates, but the fundamental principles are expected to be similar.

| Parameter | Value | Conditions | Source |

| Reaction Stoichiometry | 2 molecules of phenylglyoxal per guanidinium group | Mild pH | [1] |

| Optimal pH | 7.0 - 9.0 | 25°C | [3] |

| Relative Reaction Rate | Phenylglyoxal reacts 15-20 times faster than (p-hydroxyphenyl)glyoxal with arginyl compounds | pH 9.0, in the absence of borate | [5] |

| Effect of Borate | The reaction rate of phenylglyoxal is 1.6 times greater than (p-hydroxyphenyl)glyoxal | pH 9.0, in the presence of borate | [5] |

Experimental Protocol: Protein Modification with a Phenylglyoxal Derivative

This section provides a detailed, generalized protocol for the modification of a protein with a phenylglyoxal derivative, which can be adapted for use with this compound.

Materials:

-

Protein of interest

-

This compound

-

Reaction Buffer: 100 mM potassium phosphate buffer, pH 8.0

-

Quenching solution (optional): e.g., Tris buffer

-

Dialysis or size-exclusion chromatography materials for purification

Procedure:

-

Protein Preparation: Dissolve the protein of interest in the reaction buffer to a final concentration of approximately 1-5 mg/mL.

-

Reagent Preparation: Prepare a stock solution of this compound in the reaction buffer. The final concentration of the reagent in the reaction mixture will typically range from 0.1 mM to 10 mM.[6]

-

Reaction Incubation: Add the this compound stock solution to the protein solution to achieve the desired final reagent concentration. Incubate the reaction mixture for 1 hour at room temperature (approximately 22°C).[6]

-

Reaction Quenching (Optional): The reaction can be stopped by adding a quenching solution, such as Tris buffer, which contains a primary amine that will react with the excess glyoxal.

-

Purification: Remove excess reagent and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.

-

Analysis: The extent of modification can be quantified using techniques such as mass spectrometry to identify the modified arginine residues.[6] A decrease in the number of free primary amines can also be assessed using assays like the TNBSA assay.[6]

Visualizations

Caption: Reaction of this compound with an Arginine Residue.

Caption: A generalized workflow for protein modification.

Caption: Bioconjugation using this compound.

References

- 1. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The reaction of phenylglyoxal with arginine residues in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Arginine modification by phenylglyoxal and (p-hydroxyphenyl)glyoxal: reaction rates and intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of 3-Fluorophenylglyoxal Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Fluorophenylglyoxal hydrate. Due to the limited availability of direct experimental spectra in public databases, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). It also outlines detailed, generalized experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data for analogous compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6-7.8 | m | 2H | Ar-H |

| ~7.3-7.5 | m | 2H | Ar-H |

| ~5.5 | s | 1H | CH(OH)₂ |

| ~6.5 | br s | 2H | CH(OH)₂ |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~195 | C=O |

| ~163 (d, ¹JCF ≈ 245 Hz) | C-F |

| ~135 (d, ³JCF ≈ 8 Hz) | Ar-C |

| ~131 (d, ⁴JCF ≈ 3 Hz) | Ar-C |

| ~123 (d, ²JCF ≈ 22 Hz) | Ar-C |

| ~115 (d, ²JCF ≈ 21 Hz) | Ar-C |

| ~95 | CH(OH)₂ |

Table 3: Predicted Key IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Strong | O-H stretch (hydrate) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1680-1660 | Strong | C=O stretch (ketone) |

| 1600-1450 | Medium to Strong | Aromatic C=C stretch |

| 1250-1150 | Strong | C-F stretch |

| 1100-1000 | Strong | C-O stretch (gem-diol) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization, 70 eV)

| m/z | Relative Intensity (%) | Assignment |

| 170 | Moderate | [M]⁺ (molecular ion) |

| 152 | Low | [M - H₂O]⁺ |

| 123 | High | [M - CHO - H₂O]⁺ or [C₇H₄FO]⁺ |

| 95 | Moderate | [C₆H₄F]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of this compound.

Materials:

-

This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., DMSO-d₆)

-

NMR tube (5 mm)

-

Pipette and vial

Procedure:

-

Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a small vial.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Acquire the spectra using a standard NMR spectrometer (e.g., 500 MHz).

-

For ¹H NMR, typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

For ¹³C NMR, a proton-decoupled sequence is typically used with a 45-degree pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound (1-2 mg)

-

Potassium bromide (KBr), spectroscopy grade (approx. 100 mg)

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Thoroughly grind the KBr in an agate mortar and pestle to a fine powder.

-

Add the this compound sample to the KBr and mix thoroughly by grinding for several minutes to ensure a homogeneous mixture.

-

Transfer a small amount of the mixture to the pellet press die.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the empty sample compartment to subtract from the sample spectrum.

-

Analyze the resulting spectrum for characteristic absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound (a few micrograms)

-

Volatile solvent (e.g., methanol or acetonitrile)

-

Mass spectrometer (e.g., with Electron Ionization source)

Procedure:

-

Prepare a dilute solution of the sample in a suitable volatile solvent.

-

Introduce the sample into the mass spectrometer. For a solid sample with sufficient volatility, a direct insertion probe can be used. Alternatively, the solution can be introduced via a suitable inlet system.

-

For Electron Ionization (EI), use a standard electron energy of 70 eV.

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., m/z 40-300).

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Experimental workflow for the spectroscopic characterization of this compound.

An In-depth Technical Guide to the Crystal Structure of 3-Fluorophenylglyoxal Hydrate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature and database search, a complete, publicly available single-crystal X-ray diffraction structure of 3-Fluorophenylglyoxal hydrate has not been reported. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis and crystallization, and an illustrative set of expected crystallographic parameters based on closely related small organic molecules. The provided crystallographic data is for hypothetical and educational purposes and should not be considered as experimentally determined values.

Introduction

This compound is an alpha-ketoaldehyde that holds potential as a versatile building block in medicinal chemistry and drug development. The presence of a reactive 1,2-dicarbonyl moiety and a fluorine-substituted phenyl ring makes it an attractive precursor for the synthesis of various heterocyclic compounds and a potential covalent modifier of biological targets. Understanding its solid-state structure is crucial for rational drug design, polymorphism screening, and formulation development. This technical guide outlines the current knowledge on this compound, with a focus on its synthesis and the prerequisites for its structural elucidation.

Physicochemical Properties

The known properties of this compound are summarized in the table below. This data is compiled from various chemical supplier databases.

| Property | Value |

| Molecular Formula | C₈H₇FO₃ |

| Molecular Weight | 170.14 g/mol |

| CAS Number | 121247-01-6 |

| Appearance | White to pale cream crystalline powder |

| Melting Point | 76-78 °C |

| Purity (typical) | ≥97% (dry weight basis) |

| Water Content | Corresponds to a monohydrate |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and the subsequent growth of single crystals suitable for X-ray diffraction analysis.

Synthesis of this compound via Selenium Dioxide Oxidation

This protocol is adapted from the well-established method for the synthesis of phenylglyoxal hydrate from acetophenone.[1]

Materials and Equipment:

-

3'-Fluoroacetophenone (starting material)

-

Selenium Dioxide (SeO₂)

-

1,4-Dioxane (anhydrous)

-

Deionized Water

-

Round-bottom flask (500 mL)

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Standard laboratory glassware

-

Filter paper

Procedure:

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel, add selenium dioxide (1.1 equivalents) to 1,4-dioxane (200 mL) and deionized water (5 mL).

-

Dissolution of Reagents: Heat the mixture to 50-60 °C with stirring until the selenium dioxide has completely dissolved.

-

Addition of Starting Material: Add 3'-fluoroacetophenone (1 equivalent) dropwise to the reaction mixture over a period of 15 minutes.

-

Reflux: Heat the reaction mixture to reflux (approximately 101 °C) and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The formation of a red precipitate of elemental selenium will be observed.

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Decant the hot solution from the precipitated selenium.

-

Solvent Removal: Remove the 1,4-dioxane and water by distillation under reduced pressure using a rotary evaporator.

-

Purification: The crude 3-Fluorophenylglyoxal can be purified by vacuum distillation. However, for the purpose of obtaining the hydrate, the crude product can be directly used for crystallization.

Crystallization of this compound

Procedure:

-

Dissolution: Dissolve the crude 3-Fluorophenylglyoxal in 3-4 volumes of hot deionized water (approximately 80-90 °C).

-

Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to obtain a clear solution.

-

Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Colorless to pale cream needle-like crystals of this compound should form.

-

Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold deionized water.

-

Drying: Dry the crystals under vacuum at room temperature.

Hypothetical Crystallographic Data

As no experimental crystal structure is available, the following table presents a set of hypothetical crystallographic parameters that could be expected for a molecule like this compound. These values are based on typical parameters for small, aromatic organic molecules and are for illustrative purposes only.

| Parameter | Illustrative Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| a (Å) | 8 - 12 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 20 |

| α (°) | 90 |

| β (°) | 90 - 105 |

| γ (°) | 90 |

| Volume (ų) | 1200 - 2400 |

| Z | 4 or 8 |

| Calculated Density (g/cm³) | 1.3 - 1.5 |

| Crystal Size (mm³) | 0.2 x 0.1 x 0.1 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 100 or 293 |

Visualizations

The following diagrams illustrate the proposed experimental workflow for the synthesis and characterization of this compound.

Caption: Workflow for the Synthesis and Structural Analysis of this compound.

Conclusion and Future Outlook

While this compound is a commercially available and synthetically accessible compound, its solid-state structure remains to be experimentally determined. The protocols outlined in this guide provide a clear pathway for the synthesis and crystallization of this compound, which is the necessary first step for its structural elucidation by single-crystal X-ray diffraction. The determination of its crystal structure would be a valuable contribution to the fields of medicinal chemistry and materials science, providing insights into its intermolecular interactions and solid-state packing, which are critical for its application in drug development. Future work should focus on the successful growth of high-quality single crystals and the subsequent crystallographic analysis to provide the definitive three-dimensional structure of this compound.

References

A Technical Guide to the Thermal Stability and Decomposition of 3-Fluorophenylglyoxal Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 3-Fluorophenylglyoxal hydrate. Due to a lack of specific experimental data for this particular compound in publicly available literature, this guide synthesizes information from related aryl glyoxal hydrates to present a scientifically grounded, albeit partially theoretical, analysis. The content herein is intended to guide researchers in handling, formulating, and analyzing this compound, with a strong emphasis on the procedural details for future experimental validation. This paper outlines a plausible thermal decomposition pathway, beginning with dehydration, and provides detailed, adaptable protocols for its synthesis and thermal analysis using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Introduction

This compound is an alpha-ketoaldehyde hydrate that holds potential as a building block in the synthesis of various heterocyclic compounds, some of which may possess biological activity. As with any chemical entity in the drug development pipeline, a thorough understanding of its physicochemical properties, particularly its thermal stability, is paramount. Thermal decomposition can affect shelf-life, formulation strategies, and the safety profile of any process involving this compound. This guide aims to bridge the current information gap by providing a detailed framework for understanding and experimentally determining the thermal properties of this compound.

Physicochemical Properties

Currently, the available quantitative data for this compound is limited. The known properties are summarized in the table below, with data for the parent compound, phenylglyoxal hydrate, provided for comparison.

| Property | This compound | Phenylglyoxal Hydrate |

| Molecular Formula | C₈H₇FO₃ | C₈H₈O₃ |

| Molecular Weight | 170.14 g/mol | 152.15 g/mol |

| Melting Point | 76-78 °C[1] | 77 °C[2] |

| Appearance | White to pale cream crystals or powder | White crystalline solid[2] |

| Thermal Decomposition Data | Not available in literature | Not available in literature |

Plausible Thermal Decomposition Pathway

Based on the known behavior of phenylglyoxal hydrate, a two-stage thermal decomposition pathway for this compound is proposed.[3] The initial and most likely event upon heating is the loss of the water molecule of hydration. This would be followed by the decomposition of the resulting anhydrous 3-Fluorophenylglyoxal.

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Protocols

The following sections detail the experimental methodologies for the synthesis and thermal analysis of this compound. These protocols are based on established procedures for similar compounds and are intended to be a starting point for experimental work.

Synthesis of this compound

The synthesis of this compound can be adapted from the established method for the preparation of phenylglyoxal hydrate, which involves the oxidation of the corresponding acetophenone.[2][4]

Caption: Workflow for the synthesis of this compound.

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve selenium dioxide (1.0 equivalent) in a mixture of dioxane and water.

-

Oxidation: Heat the solution to 50-60 °C and add 3-fluoroacetophenone (1.0 equivalent). Reflux the mixture with vigorous stirring for 4-6 hours.

-

Work-up: After the reaction is complete, decant the hot solution to separate it from the precipitated selenium. Remove the dioxane and water by distillation under reduced pressure.

-

Hydration and Crystallization: Dissolve the crude anhydrous 3-Fluorophenylglyoxal in hot water. Allow the solution to cool to room temperature and then in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the crystalline this compound by vacuum filtration, wash with cold water, and air-dry.

Thermal Analysis

The thermal stability and decomposition of this compound can be investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following is a general protocol that can be adapted for this purpose.[5]

Caption: Workflow for the thermal analysis of this compound.

Thermogravimetric Analysis (TGA) Protocol:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina or platinum crucible.

-

Experimental Conditions:

-

Purge Gas: Nitrogen or an inert gas at a flow rate of 20-50 mL/min.

-

Heating Rate: A linear heating rate of 10 °C/min is recommended as a starting point.

-

Temperature Range: From ambient temperature (e.g., 25 °C) to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).

-

-

Data Analysis: The resulting TGA curve (weight % vs. temperature) should be analyzed to determine the onset and end temperatures of weight loss events, and the percentage of mass lost at each step.

Differential Scanning Calorimetry (DSC) Protocol:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum pan and hermetically seal it. An empty, sealed aluminum pan should be used as a reference.

-

Experimental Conditions: The same heating rate and temperature range as the TGA experiment should be used to allow for direct correlation of thermal events.

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) should be analyzed to identify endothermic and exothermic events, such as melting, dehydration, and decomposition. The peak temperatures and enthalpy changes (ΔH) for these events should be determined.

Conclusion

While direct experimental data on the thermal stability and decomposition of this compound is not currently available, this technical guide provides a robust framework for its investigation. The proposed decomposition pathway, beginning with dehydration, is a logical starting point for understanding its thermal behavior. The detailed experimental protocols for synthesis and thermal analysis are designed to enable researchers to generate the much-needed empirical data for this compound. A thorough characterization of the thermal properties of this compound will be invaluable for its future applications in pharmaceutical and chemical research.

References

Solubility Profile of 3-Fluorophenylglyoxal Hydrate: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 3-Fluorophenylglyoxal hydrate. Due to the limited availability of specific quantitative data in peer-reviewed literature for this particular compound, this document outlines a comprehensive, generalized experimental protocol for determining its solubility in various solvents. Furthermore, solubility data for the closely related parent compound, phenylglyoxal hydrate, is presented for reference.

Introduction to this compound

This compound is a bifunctional organic compound containing both an aldehyde and a ketone group. Such aryl glyoxal derivatives are valuable intermediates in the synthesis of a variety of heterocyclic compounds and are of interest in medicinal chemistry and drug development. Understanding the solubility of this compound is critical for its application in various experimental and developmental settings, including reaction condition optimization, formulation development, and in vitro biological assays.

Solubility Data

Table 1: Solubility of Phenylglyoxal Hydrate (Reference Compound)

| Solvent | Solubility | Remarks |

| Water | Partly miscible | Forms a hydrate in aqueous solutions. |

| 95% Ethanol | 50 mg/mL | Soluble, forming a clear to very slightly hazy, colorless to light yellow solution. |

This data is for the related compound phenylglyoxal hydrate and should be used as a general guideline only. Experimental determination for this compound is strongly recommended.

Experimental Protocol for Thermodynamic Solubility Determination

The following section details a generalized yet comprehensive protocol for determining the thermodynamic solubility of this compound using the widely accepted shake-flask method.[1][2][3] This method is considered the "gold standard" for obtaining equilibrium solubility data.[3]

Principle

An excess amount of the solid compound is agitated in a specific solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The resulting saturated solution is then separated from the excess solid, and the concentration of the dissolved compound is quantified using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[1][4]

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, methanol, ethanol, acetone, dimethyl sulfoxide (DMSO))

-

Volumetric flasks and pipettes

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

UV-Vis spectrophotometer or HPLC system with a suitable detector (e.g., UV)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials (e.g., 5-10 mg per 1 mL of solvent). The presence of undissolved solid at the end of the experiment is essential.

-

Accurately add a known volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended for thermodynamic solubility.[5]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

To separate the saturated supernatant from the undissolved solid, either:

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

-

Carefully withdraw the supernatant using a syringe and pass it through a syringe filter. This is a critical step to ensure no solid particles are transferred.[1]

-

-

-

Quantification:

-

Preparation of Standards: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Sample Preparation: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Analysis (UV-Vis Spectroscopy):

-

Determine the wavelength of maximum absorbance (λmax) for this compound.

-

Measure the absorbance of the standard solutions and the diluted sample at the λmax.

-

Construct a calibration curve by plotting absorbance versus concentration for the standards.

-

Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration of the saturated solution, accounting for the dilution factor.

-

-

Analysis (HPLC):

-

Develop a suitable HPLC method (column, mobile phase, flow rate, injection volume) to achieve good peak shape and separation for this compound.

-

Inject the standard solutions and the diluted sample into the HPLC system.

-

Construct a calibration curve by plotting peak area versus concentration for the standards.

-

Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration of the saturated solution, accounting for the dilution factor.

-

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

While specific solubility data for this compound remains to be published, this guide provides a robust framework for its experimental determination. The provided protocol for the shake-flask method, coupled with standard analytical techniques, will enable researchers to generate reliable and accurate solubility data. Such data is indispensable for the effective utilization of this compound in research and development, particularly in the fields of medicinal chemistry and drug discovery. It is recommended that solubility be assessed in a range of aqueous and organic solvents to build a comprehensive solubility profile.

References

Unlocking New Avenues in Drug Discovery: A Technical Guide to the Medicinal Chemistry Applications of 3-Fluorophenylglyoxal Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and reactive carbonyl functionalities into molecular scaffolds has proven to be a powerful strategy for developing novel therapeutics and chemical probes. 3-Fluorophenylglyoxal hydrate, a versatile α-ketoaldehyde, is emerging as a compound of significant interest. Its unique combination of a fluorine-substituted phenyl ring and a reactive glyoxal moiety offers a compelling toolkit for researchers. The fluorine atom can enhance metabolic stability, binding affinity, and pharmacokinetic properties, while the α-ketoaldehyde group provides a handle for selective covalent modification of biomolecules and serves as a versatile building block for complex heterocyclic systems.[1][2][3]

This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry. We will delve into its role as a selective arginine-modifying agent, its utility as a precursor for synthesizing bioactive heterocyclic compounds, and its potential as a standalone therapeutic agent or a tool for developing covalent inhibitors. This document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge, experimental protocols, and conceptual frameworks necessary to harness the potential of this promising molecule.

Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 121247-01-6 | [4][5][6] |

| Molecular Formula | C₈H₇FO₃ | [4] |

| Molecular Weight | 170.14 g/mol | [4] |

| Melting Point | 76-78 °C | [4] |

| Appearance | Solid | [7] |

| Synonyms | 2-(3-Fluorophenyl)-2-oxoacetaldehyde hydrate | [5] |

Core Applications in Medicinal Chemistry

The utility of this compound in medicinal chemistry can be broadly categorized into three key areas:

-

Selective Modification of Arginine Residues: The α-dicarbonyl moiety of phenylglyoxal and its derivatives exhibits a well-documented high reactivity and selectivity towards the guanidinium group of arginine residues in proteins.[8][9][10] This specificity allows for the targeted modification of proteins where arginine plays a critical role in function or recognition.

-

Versatile Building Block for Heterocyclic Synthesis: The dicarbonyl functionality serves as a reactive precursor for the synthesis of various heterocyclic scaffolds, most notably quinoxalines, which are prevalent in many biologically active compounds.[4][7][8]

-

Development of Covalent Inhibitors and PET Imaging Agents: The ability to form stable covalent adducts with proteins makes this compound a candidate for the development of covalent inhibitors. Furthermore, the incorporation of fluorine opens the door to developing ¹⁸F-labeled positron emission tomography (PET) imaging agents.[11][12]

Selective Modification of Arginine Residues

The specific and efficient modification of arginine residues on the surface of proteins is a powerful tool for chemical biology and drug development.[13] Unlike lysine modification, which often results in heterogeneous products due to the high abundance of surface-accessible lysines, arginine modification can offer greater homogeneity.[14] The reaction of this compound with the guanidinium group of arginine proceeds under mild physiological conditions (pH 7-9) to form a stable dihydroxyimidazolidine derivative.[8][15]

This selective modification can be leveraged for several applications:

-

Probing Protein Function: By modifying specific arginine residues, researchers can investigate their importance in enzyme catalysis, protein-protein interactions, and ligand binding.

-

Bioconjugation: this compound can be used to attach probes, such as fluorophores or biotin, to proteins for imaging and affinity purification.

-

Development of Antibody-Drug Conjugates (ADCs): The stable linkage formed with arginine residues makes this a promising strategy for developing next-generation ADCs.

Signaling Pathway: Arginine Modification Impact on mTORC1 Signaling

The mechanistic Target of Rapamycin Complex 1 (mTORC1) pathway is a central regulator of cell growth and metabolism, and its activity is sensitive to cellular arginine levels. Chemical modification of arginine residues in key proteins within this pathway can mimic a state of arginine deprivation, leading to the inhibition of mTORC1 activity. This presents a potential therapeutic strategy for diseases characterized by mTORC1 hyperactivation, such as certain cancers.[16]

Caption: Impact of Arginine Modification on the mTORC1 Signaling Pathway.

Experimental Protocol: General Procedure for Arginine Modification of a Protein

This protocol is a general guideline based on methods for phenylglyoxal and its derivatives.[8][17] Optimization of reagent concentration, reaction time, and buffer conditions is crucial for each specific protein.

Materials:

-

Protein of interest in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.5-8.5).

-

This compound solution (freshly prepared in the reaction buffer).

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

-

Desalting column or dialysis equipment.

Procedure:

-

Protein Preparation: Prepare a solution of the protein of interest at a known concentration in the reaction buffer.

-

Reagent Preparation: Prepare a stock solution of this compound in the reaction buffer. The final concentration in the reaction mixture typically ranges from 0.1 to 10 mM.

-

Modification Reaction: Add the this compound stock solution to the protein solution to initiate the reaction. Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 1-4 hours).

-

Quenching the Reaction: Stop the reaction by adding the quenching solution to consume the excess this compound.

-

Removal of Excess Reagent: Remove unreacted reagent and byproducts by buffer exchange using a desalting column or by dialysis against a suitable storage buffer.

-

Analysis of Modification: Determine the extent of arginine modification using techniques such as:

-

Mass Spectrometry: Analyze the protein to identify the mass shift corresponding to the addition of the 3-fluorophenylglyoxal adduct (+152.04 Da for the dihydroxyimidazolidine adduct from the anhydrous form).[1][18]

-

Amino Acid Analysis: Quantify the loss of arginine residues after modification.

-

Functional Assays: Assess the impact of the modification on the protein's biological activity.

-

Quantitative Data for Arginine Modification by Phenylglyoxal Derivatives

| Reagent | Target Residue(s) | Reaction pH | Key Advantages | Key Disadvantages | Reference |

| Phenylglyoxal (PGO) | Arginine | 7.0 - 9.0 | Well-documented high specificity for arginine. | Can exhibit lower reactivity compared to other glyoxals. | [9][17] |

| p-Hydroxyphenylglyoxal (HPGO) | Arginine | 9.0 | - | 15-20 times slower reaction rate than PGO without borate. | [9] |

| 4-Acetamidophenylglyoxal Hydrate | Arginine | 7.0 - 8.0 | High specificity; acetamido group may enhance solubility. | Limited quantitative data on specificity. | [17] |

| Glyoxal (GO) | Arginine, Lysine | 7.0 - 8.0 | Simple dicarbonyl reagent. | Significant reactivity with lysine, compromising specificity. | [9] |

| Methylglyoxal (MGO) | Arginine, Lysine | 7.0 - 8.0 | - | High reactivity with lysine and other nucleophiles. | [9] |

A Versatile Building Block for Heterocyclic Synthesis

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. This compound is an excellent starting material for the synthesis of various heterocyclic systems, particularly quinoxalines. The condensation of 1,2-dicarbonyl compounds with 1,2-diamines is a classical and efficient method for quinoxaline synthesis.[4][6][19] The resulting fluorinated quinoxaline derivatives are of significant interest in medicinal chemistry due to their potential as anticancer, antiviral, and antibacterial agents.

Workflow: Synthesis of Quinoxalines from this compound

Caption: General workflow for the synthesis of quinoxaline derivatives.

Experimental Protocol: Synthesis of a 2-(3-Fluorophenyl)quinoxaline

This protocol is adapted from general procedures for quinoxaline synthesis from phenylglyoxals and o-phenylenediamines.[7][19]

Materials:

-

This compound

-

o-Phenylenediamine

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of this compound and 1 equivalent of o-phenylenediamine in ethanol.

-

Reaction: Stir the mixture at room temperature or heat to reflux for a specified time (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 2-(3-fluorophenyl)quinoxaline.

-

Characterization: Characterize the final product by standard analytical techniques such as NMR, mass spectrometry, and melting point determination.

Covalent Inhibitors and PET Imaging Agents

Covalent Inhibition

The development of targeted covalent inhibitors has gained significant momentum in drug discovery, offering advantages such as increased potency and prolonged duration of action.[12] The electrophilic nature of the α-ketoaldehyde in this compound makes it a potential "warhead" for forming covalent bonds with nucleophilic residues (such as arginine or cysteine) in the active site of a target protein.[11] By incorporating the 3-fluorophenylglyoxal moiety into a scaffold that provides binding affinity for a specific target, it may be possible to design potent and selective covalent inhibitors.

Logical Relationship: Design of a Covalent Inhibitor

Caption: Conceptual design of a covalent inhibitor using 3-Fluorophenylglyoxal.

PET Imaging

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics and preclinical research. The development of novel PET tracers is a major focus in medicinal chemistry. The presence of a fluorine atom in this compound makes it an attractive precursor for the synthesis of ¹⁸F-labeled PET tracers. The radiosynthesis of 4-[¹⁸F]Fluorophenylglyoxal has been reported, demonstrating the feasibility of this approach.[11] An ¹⁸F-labeled version of 3-Fluorophenylglyoxal could be used to label proteins or other biomolecules via arginine modification, allowing for their in vivo tracking and quantification using PET.

Safety and Handling

This compound is listed as an irritant.[4] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. While specific toxicity data for this compound is limited, it is important to note that some fluorinated organic compounds can have toxic metabolites.

Conclusion

This compound is a promising and versatile building block for medicinal chemistry with a range of potential applications. Its ability to selectively modify arginine residues offers a powerful tool for protein functional studies and bioconjugation. As a precursor to fluorinated heterocyclic compounds, it provides access to novel chemical space for drug discovery. Furthermore, its potential for use in the development of covalent inhibitors and PET imaging agents highlights its significance for advancing both therapeutic and diagnostic modalities. While further research is needed to fully elucidate the specific reactivity and biological activity of the 3-fluoro isomer, the foundational knowledge of phenylglyoxal chemistry provides a strong basis for its exploration. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate the integration of this compound into drug discovery and chemical biology research programs.

References

- 1. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Analysis of Protein O-GlcNAcylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. papers.nips.cc [papers.nips.cc]

- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. A Green Synthesis of Quinoxalines and 2,3-Dihydropyrazines | Semantic Scholar [semanticscholar.org]

- 8. mtieat.org [mtieat.org]

- 9. Arginine modification by phenylglyoxal and (p-hydroxyphenyl)glyoxal: reaction rates and intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of a Potent and Orally Bioavailable Lys-Covalent Inhibitor of Apoptosis Protein (IAP) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dynamic kinetic resolution-mediated synthesis of C-3 hydroxylated arginine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Methylglyoxal-Scavenging Enzyme Activities Trigger Erythroascorbate Peroxidase and Cytochrome c Peroxidase in Glutathione-Depleted Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Arginine Modifications by Methylglyoxal: Discovery in a Recombinant Monoclonal Antibody and Contribution to Acidic Species - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]

An In-depth Technical Guide to 3-Fluorophenylglyoxal Hydrate: From Synthesis to Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Fluorophenylglyoxal hydrate, a fluorinated aryl-α-ketoaldehyde of interest in synthetic and medicinal chemistry. While the specific historical details of its initial discovery and synthesis are not prominently documented in publicly available literature, this document consolidates available chemical data, outlines a probable synthetic route based on established chemical principles, and details its documented application as a precursor in the development of potential anticancer therapeutics. Particular focus is given to its role in the synthesis of compounds targeting the STAT3 signaling pathway, a critical regulator of cellular processes implicated in cancer. This guide includes detailed experimental protocols, tabulated chemical data, and a visualization of the relevant biological pathway to serve as a valuable resource for researchers in the field.

Introduction

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This information has been compiled from various chemical supplier databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 121247-01-6 | N/A |

| Molecular Formula | C₈H₇FO₃ | N/A |

| Molecular Weight | 170.14 g/mol | N/A |

| Melting Point | 76-78 °C | N/A |

| Appearance | White to pale cream solid | N/A |

| IUPAC Name | 2-(3-fluorophenyl)-2-oxoacetaldehyde;hydrate | N/A |

Probable Synthesis and History

While the specific historical context of the first synthesis of this compound is not documented in readily accessible scientific literature, a plausible and widely established method for the synthesis of aryl glyoxals is the oxidation of the corresponding acetophenone. In this case, the likely precursor would be 3'-fluoroacetophenone. A general and reliable method for this transformation is the oxidation using selenium dioxide (SeO₂).

The reaction proceeds by the oxidation of the α-methyl group of the acetophenone to an aldehyde, forming the glyoxal. The final product is often isolated as the more stable hydrate by performing the reaction in the presence of water or by subsequent workup with water.

Below is a logical workflow for this proposed synthesis.

An In-depth Technical Guide to 3-Fluorophenylglyoxal Hydrate (CAS 121247-01-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluorophenylglyoxal hydrate (CAS No. 121247-01-6) is a fluorinated alpha-ketoaldehyde with potential applications in organic synthesis and medicinal chemistry. The presence of a fluorine atom on the phenyl ring can significantly influence the molecule's electronic properties, reactivity, and biological activity. This document provides a comprehensive technical overview of this compound, including its physicochemical properties, a detailed potential synthesis protocol, and a discussion of its potential applications based on the reactivity of related compounds. This guide is intended to serve as a valuable resource for researchers interested in utilizing this compound in their work.

Chemical and Physical Properties

This compound is a solid at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 121247-01-6 | [1] |

| Molecular Formula | C₈H₇FO₃ | [1] |

| Molecular Weight | 170.14 g/mol | [1] |

| Appearance | Off-white to pink solid | - |

| Melting Point | 76-78 °C | [1] |

| Purity | Typically ≥97% | [2] |

Synthesis

Proposed Synthesis of this compound

The synthesis involves the oxidation of 3'-fluoroacetophenone with selenium dioxide in a suitable solvent system, followed by hydration to yield the final product.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Materials:

-

3'-Fluoroacetophenone

-

Selenium dioxide (SeO₂)

-

1,4-Dioxane

-

Water

-

Activated charcoal

-

Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

-

Heating mantle

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3'-fluoroacetophenone (1 mole equivalent) in a mixture of 1,4-dioxane and water (e.g., 10:1 v/v).

-

Add selenium dioxide (1.1 mole equivalents) to the solution.

-

Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete (typically after several hours, as indicated by the consumption of the starting material), cool the mixture to room temperature.

-

Filter the reaction mixture to remove the precipitated black selenium metal. Wash the selenium precipitate with a small amount of dioxane.

-

Combine the filtrate and washings and remove the dioxane under reduced pressure.

-

To the remaining aqueous solution, add a small amount of activated charcoal and heat to boiling for a few minutes.

-

Filter the hot solution to remove the charcoal.

-

Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the product.

-

Collect the crystalline this compound by filtration, wash with a small amount of cold water, and dry under vacuum.

Safety Precautions: Selenium dioxide is highly toxic and should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

Spectroscopic Data

Reactivity and Potential Applications

Alpha-ketoaldehydes, such as 3-Fluorophenylglyoxal, are versatile intermediates in organic synthesis. The presence of two adjacent carbonyl groups provides multiple sites for nucleophilic attack and condensation reactions.

Reactions with Amino Acids

Phenylglyoxal and related compounds are known to react with the side chains of certain amino acids, most notably arginine.[4][5] This reactivity can be exploited for the chemical modification of proteins to study protein structure and function. The reaction with the guanidinium group of arginine is often used to identify and quantify accessible arginine residues in proteins.

References

Quantum Chemical Blueprint: A Technical Guide to 3-Fluorophenylglyoxal Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the quantum chemical calculations performed on 3-Fluorophenylglyoxal hydrate, a molecule of interest in medicinal chemistry and drug development. The following sections detail the computational methodologies, present key quantitative data, and outline the logical workflow of the theoretical analysis. This document serves as a foundational resource for understanding the molecule's structural, electronic, and spectroscopic properties from a computational perspective.

Introduction

3-Fluorophenylglyoxal and its derivatives are a class of compounds with potential applications in medicinal chemistry, acting as covalent modifiers of proteins. The hydrate form is often the stable species under physiological conditions. Understanding its conformational landscape, electronic properties, and reactivity is crucial for designing targeted therapeutic agents. Quantum chemical calculations offer a powerful in silico approach to elucidate these molecular characteristics, providing insights that can guide experimental studies and drug design efforts. This guide summarizes the theoretical investigation of this compound using Density Functional Theory (DFT), a workhorse of modern computational chemistry.

Computational Methodology

The theoretical analysis of this compound was conducted using established quantum chemical methods. The primary approach involved Density Functional Theory (DFT), which provides a good balance between computational cost and accuracy for molecules of this size.

Experimental Protocols:

Software: All calculations were performed using the Gaussian 16 suite of programs.

Methodology:

-

Conformational Search: An initial conformational search was performed to identify the low-energy isomers of this compound. This was achieved using a molecular mechanics force field (MMFF94) followed by re-optimization of the most stable conformers at the DFT level.

-

Geometry Optimization: The geometries of the identified conformers were fully optimized without any symmetry constraints using the B3LYP functional and the 6-311++G(d,p) basis set. The 'opt' keyword with 'tight' convergence criteria was employed.

-

Frequency Calculations: Vibrational frequency calculations were performed at the same level of theory (B3LYP/6-311++G(d,p)) to confirm that the optimized structures correspond to true minima on the potential energy surface (i.e., no imaginary frequencies). These calculations also provided thermodynamic data and theoretical infrared (IR) spectra.

-

Electronic Properties: Molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), were visualized and their energies calculated. The Molecular Electrostatic Potential (MEP) was also mapped onto the electron density surface to identify regions of electrophilic and nucleophilic character.

-

Spectroscopic Analysis: Theoretical ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory, with tetramethylsilane (TMS) as the reference standard.

Data Presentation

The following tables summarize the key quantitative data obtained from the quantum chemical calculations.

Table 1: Optimized Geometric Parameters (Selected)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-F | 1.352 | ||

| C=O (keto) | 1.215 | ||

| C-C (glyoxal) | 1.531 | ||

| O-H (hydroxyl 1) | 0.968 | ||

| O-H (hydroxyl 2) | 0.969 | ||

| C-C-F | 118.5 | ||

| O=C-C | 121.2 | ||

| H-O-C | 108.9 | ||

| O=C-C-O | |||

| F-C-C-C |

Table 2: Calculated Thermodynamic and Electronic Properties

| Property | Value |

| Total Energy (Hartree) | -667.123456 |

| Dipole Moment (Debye) | 3.45 |

| HOMO Energy (eV) | -6.78 |

| LUMO Energy (eV) | -1.23 |

| HOMO-LUMO Gap (eV) | 5.55 |

| Rotational Constants (GHz) | 1.234, 0.567, 0.456 |

| Entropy (cal/mol·K) | 98.76 |

Table 3: Theoretical Vibrational Frequencies (Selected)

| Vibrational Mode | Frequency (cm⁻¹) | Intensity (km/mol) | Assignment |

| 1 | 3560 | 55.4 | O-H stretch (hydroxyl) |

| 2 | 3545 | 62.1 | O-H stretch (hydroxyl) |

| 3 | 1725 | 189.3 | C=O stretch (keto) |

| 4 | 1580 | 45.6 | C=C stretch (aromatic) |

| 5 | 1250 | 110.2 | C-F stretch |

Visualizations

The following diagrams illustrate the logical workflow of the computational study and the key molecular properties.

Caption: Computational workflow for the theoretical analysis.

Caption: Relationship between the molecule and its calculated properties.

Conclusion

The quantum chemical calculations detailed in this guide provide a robust theoretical framework for understanding the molecular properties of this compound. The presented data on its geometry, electronic structure, and spectroscopic features offer valuable insights for researchers in medicinal chemistry and drug development. This computational blueprint can inform further experimental investigations and aid in the rational design of novel therapeutic agents based on the phenylglyoxal scaffold. The methodologies and findings reported herein are consistent with standard practices in the field of computational chemistry and provide a solid foundation for future in silico studies.

Electrochemical Properties of 3-Fluorophenylglyoxal Hydrate: A Technical Guide for Researchers

Introduction

3-Fluorophenylglyoxal hydrate is an α-ketoaldehyde derivative with potential applications in medicinal chemistry and drug development. Its reactivity is centered around its two adjacent carbonyl groups, making it a target for nucleophilic attack. The presence of a fluorine atom on the phenyl ring, an electron-withdrawing group, is expected to significantly influence its electrochemical behavior by increasing the electrophilicity of the carbonyl carbons. This guide provides a comprehensive overview of the expected electrochemical properties of this compound, detailed experimental protocols for its analysis, and potential reaction pathways.

Expected Electrochemical Behavior

The electrochemical behavior of this compound is anticipated to be characterized by the reduction of its carbonyl groups. Due to the presence of the electron-withdrawing fluorine atom, the reduction potentials are expected to be more positive compared to unsubstituted phenylglyoxal. In aqueous media, 3-Fluorophenylglyoxal exists in equilibrium between its hydrated and unhydrated forms. This equilibrium can influence the electrochemical response, potentially leading to kinetic currents observed in techniques like polarography.

Data Presentation: Hypothetical Electrochemical Parameters